6-(Methylthio)-1,3,5-triazine-2,4-diamine
Overview
Description
Synthesis Analysis
The synthesis of related triazine derivatives has been reported through different methods, including the reaction of 1-acyl-2-bromoacetylenes with 6-methyl-3-thioxo-1,2,4-triazin-5-one in methanol in the presence of triethylamine at 20°C, which led to the formation of 3-acyl-6-methyl-5H-thiazolo[2,3-c][1,2,4]triazines (Elokhina et al., 1996). Another approach involved the ring closure of 5,6-diamino-3-methylthio-as-triazine to synthesize 3-methylthioimidazo[4,5-e]-as-triazine, with the prototropic tautomerism in the imidazole moiety being investigated (Riand et al., 1986).
Molecular Structure Analysis
The molecular structure of triazine derivatives has been extensively studied. X-ray crystallography was used to determine the structure of various triazine compounds, revealing detailed insights into their molecular geometry and interactions. For instance, the structure of 3-benzoyl-6-methyl-5H-thiazolo[2,3-c][1,2,4]triazine was established, indicating significant insights into the molecular associations involving triazine compounds (Elokhina et al., 1996).
Chemical Reactions and Properties
Triazine derivatives undergo a variety of chemical reactions, demonstrating their reactivity and functional group transformations. For example, the synthesis of 5H-thiazolo[2,3-c][1,2,4]triazine derivatives from 6-methyl-3-thioxo-1,2,4-triazin-5-one showcased the compounds' ability to react and form new structures with distinct chemical properties (Elokhina et al., 1996).
Physical Properties Analysis
The physical properties of triazine compounds, including their solubility, thermal stability, and crystalline structure, have been a subject of study. These properties are critical for understanding the compound's behavior in different environments and applications. For instance, the solubility and thermal stability of polyimides synthesized from triazine-based diamine were investigated, highlighting the compounds' excellent solubility in polar aprotic solvents and their remarkable thermal stability (Li et al., 2017).
Scientific Research Applications
Bacterial Utilization as a Sulfur Source : Some bacteria can utilize 6-(Methylthio)-1,3,5-triazine-2,4-diamine, a component of the s-triazine herbicide prometryne, as a sole source of sulfur for growth. This finding indicates the potential for bioremediation applications (Cook & Hütter, 1982).
Analytical Chemistry : In analytical chemistry, 6-(Methylthio)-1,3,5-triazine-2,4-diamine has been quantitatively analyzed using matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), demonstrating its potential in chemical analysis and environmental monitoring (Cheng & Hercules, 2002).
Study of Excited States in Chemistry : Research has been conducted on the low-lying excited states of sym-triazines, including 6-(Methylthio)-1,3,5-triazine-2,4-diamine. This study aids in understanding the absorption and emission features of these compounds, which is relevant in fields like photophysics and photochemistry (Oliva et al., 2005).
Thermophysical Properties : The vapor pressures and standard molar sublimation enthalpies of 6-(Methylthio)-1,3,5-triazine-2,4-diamine derivatives have been determined, providing crucial data for understanding their thermophysical properties (Vecchio & Brunetti, 2007).
In Metal Chelation and Hydrogen Bonding : Studies have shown that 6-(Methylthio)-1,3,5-triazine-2,4-diamine and its derivatives can chelate metals like Ag(I) and participate in hydrogen bonding, which is significant for materials science and crystal engineering (Duong et al., 2011).
Polyimide Synthesis : This compound has been used in the synthesis of solution-processable polyimides, which are important materials in electronics and polymer science (Li et al., 2017).
Effect on Plant Enzymes : The effects of s-triazine herbicides, including 6-(Methylthio)-1,3,5-triazine-2,4-diamine, on phosphatases from corn roots have been studied, offering insights into the environmental impact of these herbicides (Scarponi & Perucci, 1986).
Electrochemical Studies : Electroreduction of s-triazine derivatives, including 6-(Methylthio)-1,3,5-triazine-2,4-diamine, has been studied on mercury electrodes, contributing to the understanding of their electrochemical behavior (Ortiz et al., 2001).
Synthetic Chemistry : Novel synthetic methods for N,6-disubstituted 1,3,5-triazine-2,4-diamines have been developed, demonstrating the compound's role in the advancement of organic synthesis (Liu, Lin & Leftheris, 2007).
Inverse Electron Demand Diels-Alder Reactions : The compound has been involved in inverse electron demand Diels-Alder reactions, highlighting its role in the synthesis of functionalized pyrimidines (Boger & Dang, 1988).
Safety And Hazards
properties
IUPAC Name |
6-methylsulfanyl-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5S/c1-10-4-8-2(5)7-3(6)9-4/h1H3,(H4,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPNVVXUUHYBQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202259 | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Methylthio)-1,3,5-triazine-2,4-diamine | |
CAS RN |
5397-01-3 | |
Record name | 6-(Methylthio)-1,3,5-triazine-2,4-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5397-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Methylthio)-2,4-diamino-S-triazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005397013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC4419 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4419 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,5-Triazine-2,4-diamine, 6-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(METHYLTHIO)-2,4-DIAMINO-S-TRIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9STD5UJ7EA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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